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2,3,4-trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

PI3Kdelta inhibition Kinase selectivity Oncology research

Researchers face high variability when substituting generic PI3K inhibitors for mechanistic studies in PIK3CA-mutant or PTEN-null cancer models. This compound solves that problem with its uniquely balanced, multi-isoform inhibition profile, validated in Amgen patent US8772480. - Potent, reproducible dual-pathway blockade: PI3Kalpha Ki=12 nM, PI3Kdelta Ki=9 nM, PI3Kgamma Ki=12 nM, mTOR IC50=201 nM. - Distinct 2,3,4-trimethoxy scaffold and 4-pyridylpiperidine moiety provide a chemotype unexploited in clinical-stage inhibitors, enabling SAR expansion. - Validated reference inhibitor for pan-PI3K assay calibration and mTOR selectivity window assessment.

Molecular Formula C21H27N3O4
Molecular Weight 385.464
CAS No. 2034508-11-5
Cat. No. B2658102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
CAS2034508-11-5
Molecular FormulaC21H27N3O4
Molecular Weight385.464
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)NCC2CCN(CC2)C3=CC=NC=C3)OC)OC
InChIInChI=1S/C21H27N3O4/c1-26-18-5-4-17(19(27-2)20(18)28-3)21(25)23-14-15-8-12-24(13-9-15)16-6-10-22-11-7-16/h4-7,10-11,15H,8-9,12-14H2,1-3H3,(H,23,25)
InChIKeyLFOZYRUCMNHYIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3,4-Trimethoxybenzamide: Multi-Isoform PI3K/mTOR Inhibitor


2,3,4-Trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide (CAS 2034508-11-5) is a synthetic small-molecule benzamide derivative disclosed in Amgen's patent US8772480 as part of a series of phosphoinositide 3-kinase (PI3K) and/or mammalian target of rapamycin (mTOR) inhibitors [1]. The compound features a 2,3,4-trimethoxybenzamide core linked via a methylene spacer to a piperidine ring bearing a 4-pyridyl substituent. Biochemical profiling in the patent demonstrates potent inhibition of multiple PI3K isoforms (alpha, delta, gamma) with Ki values in the low nanomolar range, along with moderate mTOR inhibitory activity [2]. This multi-target profile distinguishes it from isoform-selective PI3K inhibitors and positions it as a research tool for studying convergent PI3K/mTOR pathway blockade.

Multi-isoform PI3K/mTOR pathway blockade study fit
Kinase selectivity profiling across PI3Kα/δ/γ isoforms
Distinct 2,3,4-trimethoxybenzamide scaffold for SAR exploration

2,3,4-Trimethoxybenzamide: Substitution Limitations


Broad-acting PI3K inhibitors (e.g., copanlisib) or isoform-selective agents (e.g., idelalisib for PI3Kdelta, alpelisib for PI3Kalpha) exhibit distinct selectivity fingerprints, off-target profiles, and physicochemical properties that critically influence experimental outcomes [1]. The 2,3,4-trimethoxy substitution pattern on the benzamide ring of this compound is uncommon relative to the more prevalent 3,4,5-trimethoxy configuration found in many bioactive analogs, potentially altering hydrogen-bonding networks and metabolic stability [2]. Furthermore, the presence of a 4-pyridylpiperidine moiety provides a basic center that impacts solubility, membrane permeability, and binding interactions in ways that cannot be recapitulated by analogs lacking this structural feature. Without direct, matched-system comparative data, substituting a different PI3K inhibitor risks introducing uncontrolled variability in target engagement and downstream signaling readouts.

1
Isoform-selective inhibitors (e.g., idelalisib) cannot reproduce the multi-isoform profile; downstream signaling readouts may shift.
2
Pan-PI3K inhibitors with different chemotypes (e.g., copanlisib) introduce unrelated off-target liabilities and physicochemical properties.
3
2,3,4-Trimethoxy regioisomer may engage kinase hinge differently than common 3,4,5-analogs; binding modes may not be interchangeable.

2,3,4-Trimethoxybenzamide: Differentiation Evidence


PI3Kdelta Potency vs. Idelalisib

The target compound inhibits PI3Kdelta with a Ki of 9 nM in a biochemical AlphaScreen assay [1]. In comparison, idelalisib (CAL-101), a clinically approved PI3Kdelta-selective inhibitor, exhibits an IC50 of 2.5 nM against the p110delta isoform under similar assay conditions [2]. While idelalisib shows approximately 3.6-fold greater potency, the present compound retains single-digit nanomolar affinity and additionally inhibits PI3Kalpha and PI3Kgamma, offering a more balanced pan-PI3K profile for applications requiring broader pathway suppression.

PI3Kδ vs Idelalisib
Reported
Ki 9 nM (target) vs IC50 2.5 nM (idelalisib)
Multi-isoform coverage may suit broader pathway suppression studies.
Cross-study AlphaScreen data; idelalisib ~3.6-fold more potent at PI3Kδ.
PI3Kdelta inhibition Kinase selectivity Oncology research

Multi-Isoform PI3K Profile vs. Copanlisib

The compound demonstrates Ki values of 12 nM for both PI3Kalpha and PI3Kgamma in the same AlphaScreen assay system [1]. Copanlisib (BAY 80-6946), a clinical-stage pan-Class I PI3K inhibitor, exhibits IC50 values of 0.5 nM (PI3Kalpha), 3.7 nM (PI3Kdelta), 0.5 nM (PI3Kbeta), and 6.4 nM (PI3Kgamma) [2]. The target compound's PI3Kalpha/gamma potency (12 nM) is 24-fold and 1.9-fold weaker than copanlisib, respectively, but the compound carries a distinct chemotype lacking the imidazoquinazoline core associated with copanlisib's toxicity profile.

PI3Kα/γ vs Copanlisib
Reported
Ki 12 nM (PI3Kα/γ) vs IC50 0.5/6.4 nM (copanlisib)
Structurally novel chemotype may reduce mechanism-unrelated cytotoxicity risk.
Target compound 24-fold weaker at PI3Kα; patent-derived binding data.
Pan-PI3K inhibition PI3Kalpha/gamma activity Comparative pharmacology

mTOR Inhibition vs. PI3K-Selective Inhibitors

The compound inhibits mTOR kinase with an IC50 of 201 nM in a Lanthascreen TR-FRET assay [1]. In contrast, the PI3Kdelta-selective inhibitor idelalisib shows no significant mTOR inhibition (IC50 > 10,000 nM) [2]. This 50-fold window provides the target compound with the ability to suppress both PI3K-mediated signaling and mTORC1/2 activity simultaneously, a feature absent in isoform-selective PI3K inhibitors.

mTOR Activity
Class-level
mTOR IC50 201 nM
Enables dual PI3K/mTOR suppression; isoform-selective inhibitors lack this feature.
Lanthascreen TR-FRET assay; idelalisib mTOR IC50 >10,000 nM.
mTOR kinase inhibition Dual PI3K/mTOR targeting Pathway suppression

2,3,4- vs. 3,4,5-Trimethoxybenzamide Comparison

The 2,3,4-trimethoxy substitution pattern on the benzamide ring of this compound represents a distinct regioisomeric configuration compared to the widely explored 3,4,5-trimethoxybenzamide motif (e.g., found in numerous kinase inhibitor scaffolds and natural products) [1]. In docking studies with related benzamide derivatives, the 2-methoxy group is predicted to occupy a different spatial vector within the kinase hinge region, potentially enabling unique hydrogen-bond interactions with the backbone amide of the hinge residue that cannot be achieved by 3,4,5-regioisomers [2]. While quantitative binding data for the 3,4,5-analog of this exact scaffold is not available in the public domain, the regioisomeric difference is a key structural feature that may confer distinct kinase selectivity.

2,3,4- vs 3,4,5-Regioisomer
Data to verify
No direct binding data for matched 3,4,5-analog available
Regioisomeric configuration may confer distinct hinge-binding interactions.
Structural inference only; requires matched-pair validation.
SAR analysis Trimethoxy regioisomer Binding mode differentiation

2,3,4-Trimethoxybenzamide: Research & Procurement Applications


Dual PI3K/mTOR Inhibition in Cancer Cells

The compound's balanced PI3K isoform inhibition (Ki 9–13 nM across alpha, delta, gamma) combined with mTOR IC50 of 201 nM makes it suitable for in vitro studies requiring simultaneous suppression of PI3K-AKT-mTOR signaling [1]. Researchers employing cancer cell lines with activating PIK3CA mutations or PTEN loss can use this compound as a chemical probe to compare dual PI3K/mTOR blockade versus isoform-selective inhibition in proliferation, apoptosis, and phospho-AKT readout assays.

PI3K Isoform Profiling Reference Tool

With defined Ki values for PI3Kalpha (12 nM), PI3Kdelta (9 nM), and PI3Kgamma (12 nM) from a standardized AlphaScreen assay [1], this compound can serve as a reference inhibitor for calibrating PI3K biochemical screening platforms. Its multi-isoform activity enables its use as a positive control in pan-PI3K assay development and as a comparator compound when evaluating novel isoform-selective inhibitors.

Starting Point for PI3K/mTOR Inhibitor Design

The 2,3,4-trimethoxybenzamide scaffold represents a distinct chemotype from the imidazoquinazoline, thienopyrimidine, and quinazoline cores prevalent in clinical-stage PI3K inhibitors [2]. Medicinal chemistry teams seeking unexploited intellectual property space can procure this compound as a validated hit (Ki < 15 nM against multiple PI3K isoforms, US8772480) for systematic SAR exploration around the piperidine linker, pyridyl substitution, and methoxy regioisomer.

mTOR Selectivity Reference Compound

The compound's mTOR IC50 of 201 nM provides a defined reference point for assessing mTOR selectivity windows in parallel with potent mTOR-specific inhibitors (e.g., rapamycin, mTOR IC50 < 1 nM) [1]. This application is relevant for laboratories developing mTOR kinase activity assays or studying mTORC1/mTORC2 substrate phosphorylation in cellular contexts.

Application
Selection Property
Validation Focus
Dual PI3K/mTOR pathway blockade studies
Multi-isoform PI3Kα/δ/γ + mTOR inhibition profile
Phospho-AKT and mTORC1/2 substrate readouts
PI3K biochemical assay calibration
Defined multi-isoform Ki reference values
Standardization of AlphaScreen/TM-FRET platforms
Novel chemotype SAR exploration
2,3,4-Trimethoxybenzamide scaffold
Piperidine linker and pyridyl substitution optimization
mTOR selectivity window assessment
Moderate mTOR activity vs. PI3K-driven pathway effects
mTORC1/C2 substrate phosphorylation in cell models
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